molecular formula C12H16O2 B1498652 2-Hydroxy-2,3',4'-trimethylpropiophenone CAS No. 69673-83-2

2-Hydroxy-2,3',4'-trimethylpropiophenone

Cat. No.: B1498652
CAS No.: 69673-83-2
M. Wt: 192.25 g/mol
InChI Key: CWMPTHCXPDLJNJ-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3',4'-trimethylpropiophenone is an organic compound with the molecular formula C12H16O2 and a molecular weight of 1922542. This compound is a derivative of propiophenone and is characterized by the presence of hydroxyl and methyl groups on its aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3',4'-trimethylpropiophenone typically involves the Friedel-Crafts acylation reaction, where an appropriate aromatic compound is acylated using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,3',4'-trimethylpropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-2,3',4'-trimethylpropiophenone has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as an intermediate in drug discovery.

  • Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-2,3',4'-trimethylpropiophenone exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group enhances its reactivity, making it a versatile intermediate in various chemical transformations. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone

  • 2-Hydroxy-2-phenylpropiophenone

  • 2-Hydroxy-2,4-dimethylpropiophenone

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-hydroxy-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-6-10(7-9(8)2)11(13)12(3,4)14/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPTHCXPDLJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219966
Record name 2-Hydroxy-2,3',4'-trimethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69673-83-2
Record name 1-(3,4-Dimethylphenyl)-2-hydroxy-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69673-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2,3',4'-trimethylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069673832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2,3',4'-trimethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2,3',4'-trimethylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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